

Stability and storage of "4-Bromo-2-(chloromethyl)-1-iodobenzene"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(chloromethyl)-1-iodobenzene

Cat. No.: B1445520

[Get Quote](#)

Technical Support Center: 4-Bromo-2-(chloromethyl)-1-iodobenzene

Welcome to the technical support guide for **4-Bromo-2-(chloromethyl)-1-iodobenzene** (CAS No: 1261817-10-0). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile chemical building block. Given its unique structure featuring multiple reactive sites, understanding its stability and reactivity is paramount for successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of **4-Bromo-2-(chloromethyl)-1-iodobenzene**.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, the compound should be stored at refrigerated temperatures, specifically between 0-8 °C.^[1] It is crucial to store it in a tightly sealed container to prevent moisture ingress.^[2] Additionally, the compound is light-sensitive and should be kept in a shaded area or an amber vial to prevent photodegradation.^{[3][4]} For extended storage, blanketing with an inert gas like argon or nitrogen is highly recommended to protect against slow degradation from atmospheric moisture and oxygen.

Q2: What is the expected appearance of a fresh, high-purity sample?

A2: A high-purity (typically >97%) sample of **4-Bromo-2-(chloromethyl)-1-iodobenzene** should be an off-white solid.^[1] Any significant deviation, such as a pronounced yellow or brown coloration, may indicate degradation.

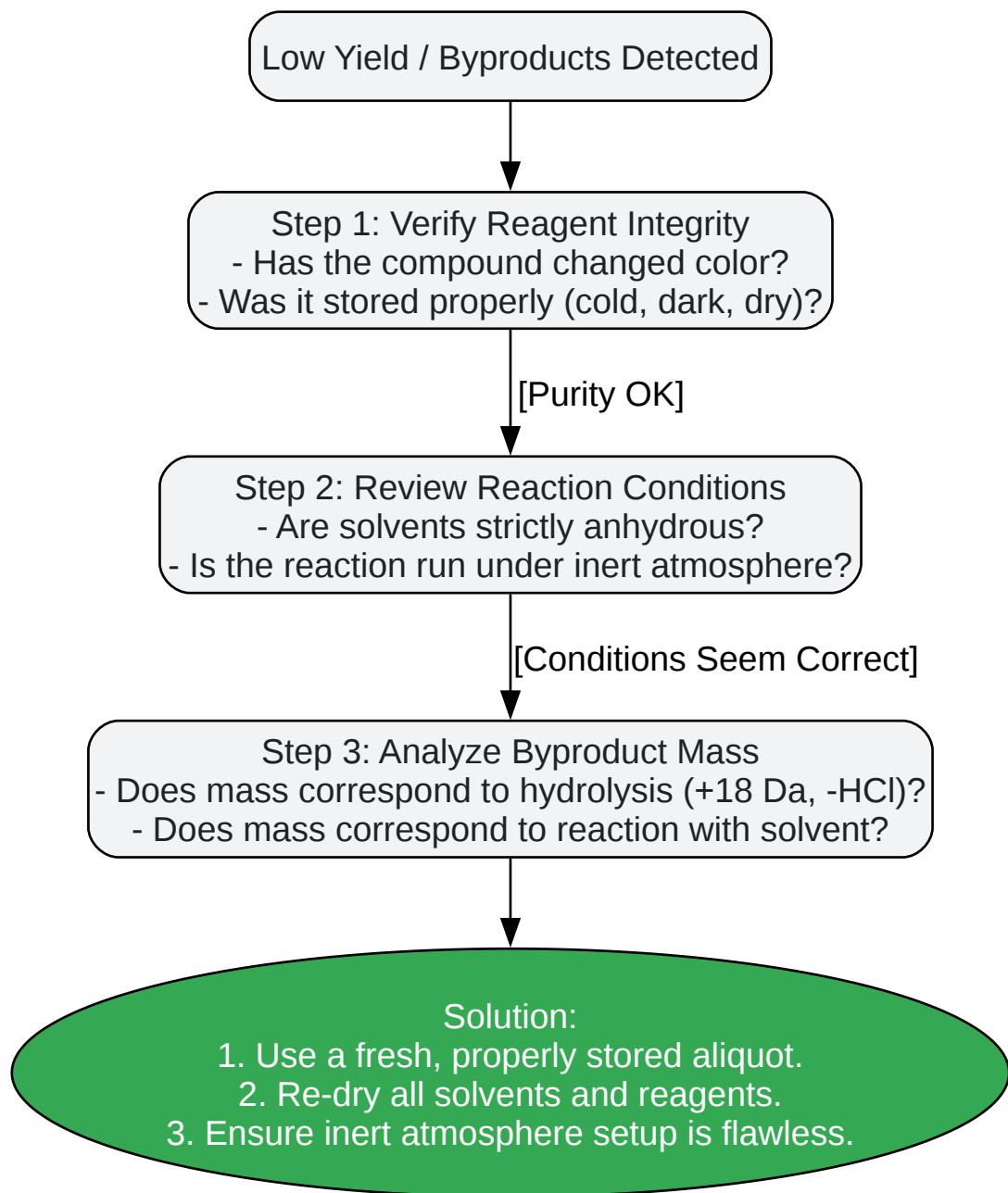
Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A3: This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.^[1] It may also cause respiratory irritation upon inhalation of its dust or vapors.^[1] Therefore, standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.^[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.^[5]

Q4: Is **4-Bromo-2-(chloromethyl)-1-iodobenzene** sensitive to air or moisture?

A4: Yes. The primary point of instability is the chloromethyl group. This functional group is a benzylic halide, which is highly susceptible to nucleophilic substitution reactions.^{[6][7]} Trace amounts of water in the air or in solvents can hydrolyze the compound to the corresponding benzyl alcohol, (4-bromo-2-iodo-phenyl)methanol. This is a common source of impurity and can significantly impact reaction yields.

Q5: What solvents are compatible with this compound for storage or reactions?


A5: Use only anhydrous (dry) aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM). Avoid protic solvents like methanol or ethanol, as they are nucleophiles and can react with the benzylic chloride to form ether byproducts.^[8] Always ensure your solvents are freshly dried and your glassware is flame- or oven-dried before use.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides in-depth solutions to specific problems that may arise during experimentation.

Problem: My reaction yield is unexpectedly low, and I observe multiple byproducts in my TLC/LC-MS analysis.

This is a common issue stemming from the compound's multiple reactive sites and potential for degradation. Follow this troubleshooting workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low reaction yields.

- Causality Explained:

- Reagent Degradation: As established, the benzylic chloride is the most likely point of failure. Hydrolysis from improper storage is the primary suspect. If your starting material is already compromised, the reaction is destined for a low yield.
- Reaction with Solvents/Trace Nucleophiles: Benzylic halides are reactive intermediates.^[9] If your reaction contains trace water, amines, or alcohols, they will compete with your desired nucleophile, leading to a mixture of products. For instance, using a base like sodium hydroxide in a non-anhydrous solvent will rapidly convert your starting material to the benzyl alcohol.

Problem: I am performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) and observe a mixture of products or reaction at the wrong site. How can I achieve regioselectivity?

This issue arises from the differential reactivity of the three halogen-carbon bonds and the benzylic chloride.

[Click to download full resolution via product page](#)

Caption: Differential reactivity sites on the molecule.

- Expert Guidance for Regioselectivity:

- For Cross-Coupling at Aryl Positions: The reactivity order for oxidative addition to a metal catalyst (like Palladium(0)) is generally C—I > C—Br > C—Cl.[10] To selectively react at the iodine, use mild reaction conditions (e.g., lower temperatures, specific ligands like SPhos or XPhos) that are sufficient to activate the C—I bond but not the C—Br bond. To react at both the C—I and C—Br positions, more forcing conditions may be required. The aryl C—Cl bond is typically unreactive under standard cross-coupling conditions unless specialized catalysts are used.[11]
- For Nucleophilic Substitution at the Benzylic Position: The benzylic C—Cl bond is highly activated towards SN1 and SN2 reactions and will react readily with nucleophiles (e.g., amines, cyanides, alkoxides).[7][12] These reactions typically occur at lower temperatures than cross-coupling and do not require a metal catalyst.
- Avoiding Side Reactions: If your goal is cross-coupling, ensure your reaction mixture is free of strong nucleophiles that could attack the benzylic chloride. Conversely, if you are targeting the benzylic position, avoid conditions (metal catalysts, high temperatures) that could trigger unwanted aryl coupling.

Part 3: Protocols and Data Summary

Protocol: Recommended Handling and Aliquoting Procedure

This protocol is designed to preserve the integrity of the compound upon receipt and during use.

- Initial Receipt: Upon receiving the product, immediately transfer it to a refrigerator set to 0-8 °C. Do not open it until it has thermally equilibrated with the ambient temperature inside a desiccator or glovebox to prevent condensation of moisture onto the solid.
- Inert Atmosphere Handling: Perform all weighing and aliquoting inside a glovebox or under a positive pressure stream of an inert gas (argon or nitrogen).
- Use of Anhydrous Equipment: Use only oven-dried glassware and dry, stainless-steel spatulas.

- Solvent Preparation: If making a stock solution, use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs apparatus).
- Sealing and Storage: After aliquoting, purge the headspace of the original container and any new vials with inert gas before tightly sealing with a paraffin-wrapped cap. Return immediately to refrigerated storage.

Data Summary Table

Property	Value	Source(s)
CAS Number	1261817-10-0	[1] [13]
Molecular Formula	C ₇ H ₅ BrClI	[1]
Molecular Weight	331.38 g/mol	[1]
Appearance	Off-white solid	[1]
Purity	≥97%	[1]
Storage Temperature	0-8 °C	[1]
Key Sensitivities	Light, Moisture	[3] [4]
Incompatible Agents	Strong oxidizing agents, Water, Nucleophiles (alcohols, amines)	[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromo-2-(chloromethyl)-1-iodobenzene 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. 4-Bromo-2-(chloromethyl)-1-iodobenzene | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sodiumiodide.net [sodiumiodide.net]
- To cite this document: BenchChem. [Stability and storage of "4-Bromo-2-(chloromethyl)-1-iodobenzene"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1445520#stability-and-storage-of-4-bromo-2-chloromethyl-1-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com